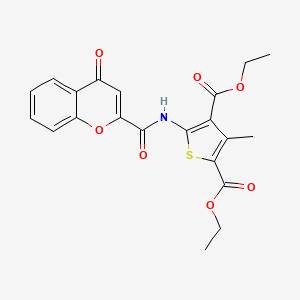
diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate” is a complex organic compound. It has a molecular formula of C27H24O11 and a molecular weight of 524.47 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) has been reported .Aplicaciones Científicas De Investigación
Chemical Stability and Inhibitory Activity
Diethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2,4-dicarboxylate derivatives exhibit remarkable chemical stability, which is beneficial for their potential application as inhibitors in biological systems. A study by Gütschow et al. (1999) demonstrated the synthesis and evaluation of similar compounds for their inhibitory activity toward human leukocyte elastase, showcasing their potential in therapeutic applications due to their stability and efficacy (Gütschow et al., 1999).
Antiplatelet Activity
Compounds structurally related to this compound have shown promising antiplatelet activity. Mazzei et al. (1990) explored the synthesis and antiplatelet activity of 2-(diethylamino)-7-ethoxychromone and related compounds, which could lead to the development of new therapeutic agents for the prevention of thrombotic diseases (Mazzei et al., 1990).
Optical Properties for Covert Marking
The unique optical properties of this compound derivatives make them suitable for applications such as covert marking. Research by Ulyankin et al. (2021) on the synthesis and optical properties of 4H-thieno[3,2-c]chromene derivatives highlights their potential use in security and anti-counterfeiting measures due to their covert optical features (Ulyankin et al., 2021).
Sensing and Detection Applications
The compound's ability to interact with ions makes it a candidate for sensing applications. A study by Mani et al. (2018) on a highly sensitive coumarin–pyrazolone probe for the detection of Cr3+ ions and its application in living cells exemplifies the potential use of related compounds in environmental monitoring and biological research (Mani et al., 2018).
Magnetic and Sensing Properties of MOFs
The integration of this compound derivatives into metal-organic frameworks (MOFs) can enhance their magnetic and sensing properties. Research by Wang et al. (2016) on the functionalization of lanthanide-based MOFs with similar dicarboxylate ligands revealed their potential in gas adsorption, sensing, and magnetocaloric applications (Wang et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7S/c1-4-27-20(25)16-11(3)17(21(26)28-5-2)30-19(16)22-18(24)15-10-13(23)12-8-6-7-9-14(12)29-15/h6-10H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOKEPGZHPDFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
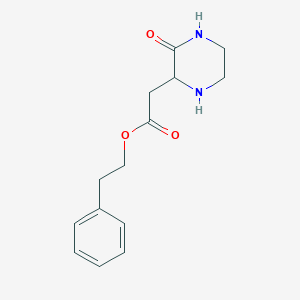
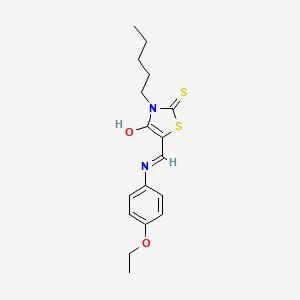
![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)
![2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2929334.png)
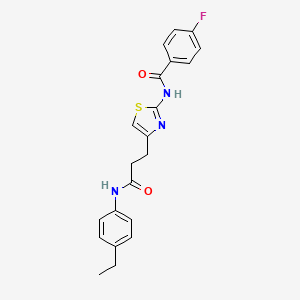
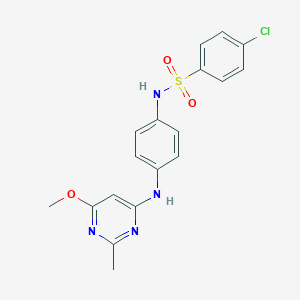
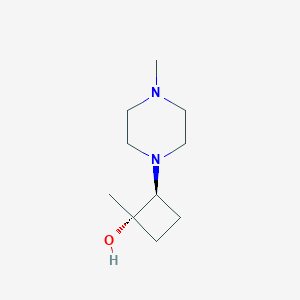
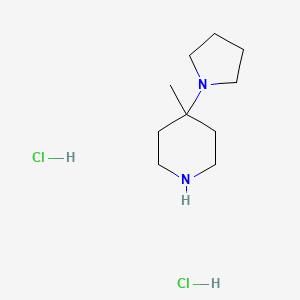
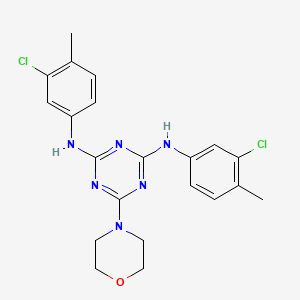
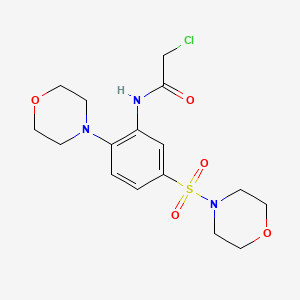
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)


